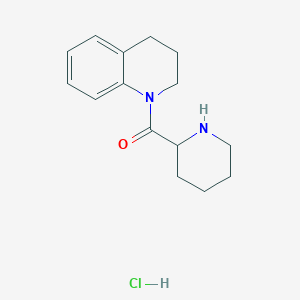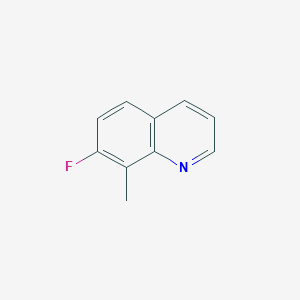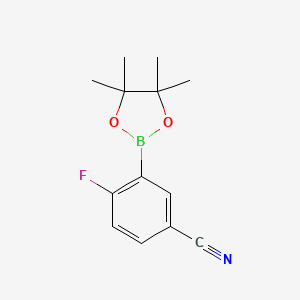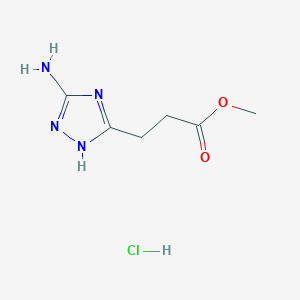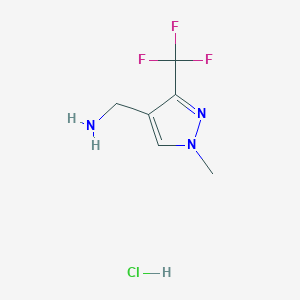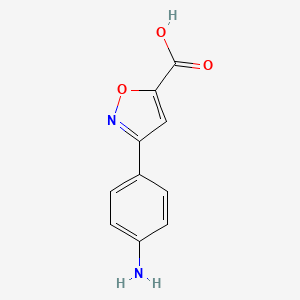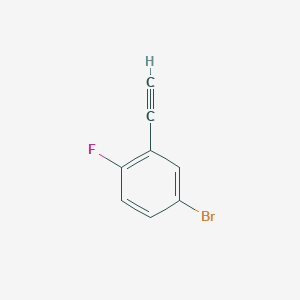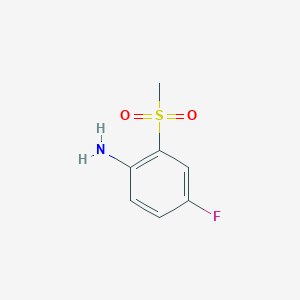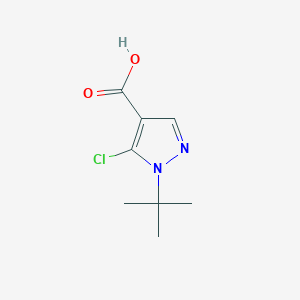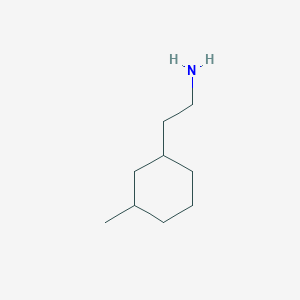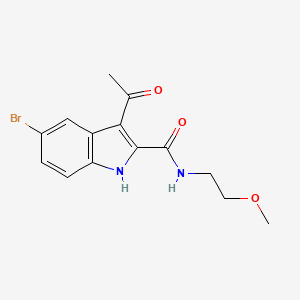
3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide
Overview
Description
3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 5-position, an acetyl group at the 3-position, and a carboxamide group at the 2-position of the indole ring, with an additional methoxyethyl substituent on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 5-position of the indole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Acetylation: Introduction of the acetyl group at the 3-position using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Carboxamidation: Formation of the carboxamide group at the 2-position through the reaction of the corresponding carboxylic acid or ester with an amine.
Methoxyethylation: Introduction of the methoxyethyl group on the nitrogen atom using 2-methoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The acetyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted indoles can be formed.
Oxidation Products: Oxidized derivatives of the acetyl group.
Reduction Products: Reduced derivatives of the acetyl group.
Hydrolysis Products: Corresponding carboxylic acids.
Scientific Research Applications
3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide would depend on its specific interactions with biological targets. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine, acetyl, and carboxamide groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methyl-1H-indole-3-carboxamide: Similar structure with a methyl group instead of an acetyl group.
3-acetyl-5-chloro-N-(2-methoxyethyl)-1H-indole-2-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.
3-acetyl-5-bromo-1H-indole-2-carboxamide: Lacks the methoxyethyl group on the nitrogen atom.
Uniqueness
3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-8(18)12-10-7-9(15)3-4-11(10)17-13(12)14(19)16-5-6-20-2/h3-4,7,17H,5-6H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAIFUWWNNLCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=C1C=C(C=C2)Br)C(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


